N-Boc-4'-Methyl-[1,4']bipiperidinyl
Description
Contextualization within Piperidine (B6355638) Derivatives Research
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. nih.gov This prevalence has spurred extensive research into the synthesis and functionalization of piperidine derivatives. nih.gov N-Boc-4'-Methyl-[1,4']bipiperidinyl fits within this broader context as a specialized building block. The bipiperidine structure, in particular, offers a three-dimensional scaffold that is of growing interest in drug discovery for its ability to orient functional groups in precise spatial arrangements. The presence of the Boc protecting group on one of the piperidine nitrogens allows for selective chemical manipulation, a crucial aspect in multi-step synthetic sequences. chemimpex.com
Role as a Precursor and Building Block in Advanced Synthesis
The primary role of this compound in advanced synthesis is that of a precursor and a versatile building block. chemimpex.com The Boc-protected nitrogen can be readily deprotected under acidic conditions, revealing a secondary amine that can participate in a wide range of chemical transformations, including alkylation, acylation, and carbon-nitrogen bond-forming reactions. dtic.milresearchgate.net This reactivity allows for the facile introduction of diverse substituents and the elaboration of the bipiperidine scaffold into more complex structures. For instance, it can be a key intermediate in the synthesis of spiropiperidines and other intricate heterocyclic systems.
Notably, related N-Boc protected piperidine derivatives, such as 1-Boc-4-AP, are recognized as key intermediates in the synthesis of various compounds, highlighting the importance of this class of molecules as precursors. wikipedia.orgcfsre.org The development of synthetic methods to access such building blocks is an active area of research. For example, novel pyrazole (B372694) carboxylates have been developed from N-Boc-piperidinyl precursors, showcasing their utility as building blocks for new heterocyclic amino acids. nih.gov
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1089279-42-4 | C16H30N2O2 | 282.42 |
| N-Boc-4,4'-bipiperidine | 171049-35-7 | C15H28N2O2 | 268.4 |
| tert-butyl 4-anilinopiperidine-1-carboxylate (1-Boc-4-AP) | 125541-22-2 | C16H24N2O2 | 276.38 |
| tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidinone) | 79099-07-3 | C10H17NO3 | 199.25 |
| N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 | C12H21NO4 | 243.3 |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-methyl-4-piperidin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)17-12-8-16(4,9-13-17)18-10-6-5-7-11-18/h5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDBEBIAZIIQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674286 | |
| Record name | tert-Butyl 4'-methyl[1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864369-96-0 | |
| Record name | 1,1-Dimethylethyl 4′-methyl[1,4′-bipiperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864369-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4'-methyl[1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for N Boc 4 Methyl 1,4 Bipiperidinyl and Analogs
Strategies for Piperidine (B6355638) Ring Formation and Functionalization
The assembly of the piperidine rings and their subsequent modification are central to the synthesis. Key reactions include reductive amination, the Mitsunobu reaction, and the application of Grignard reagents for specific alkylations.
A primary and highly effective method for constructing the [1,4']bipiperidinyl linkage is the reductive amination between N-Boc-4-piperidinone and a corresponding piperidine derivative, in this case, 4-methylpiperidine. dtic.milacs.org This reaction typically proceeds via the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine.
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. dtic.mil STAB is often favored due to its mildness and selectivity, which minimizes side reactions. dtic.milnih.gov The process has been successfully employed in the synthesis of various N-substituted piperidines and is a cornerstone in the generation of fentanyl analogs and other complex amine-containing structures. dtic.milresearchgate.net The reaction conditions are generally mild, making it compatible with the acid-sensitive Boc protecting group. dtic.mil
Table 1: Reductive Amination Conditions for Piperidine Synthesis
| Reactants | Reducing Agent | Solvent | Key Features |
|---|---|---|---|
| N-Boc-4-piperidinone, Aniline | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (B109758) | Efficient formation of N-aryl-4-aminopiperidines. dtic.mil |
| N-Boc-4-piperidinone, 3,4-dichloroaniline | Hydrogenation (Pd/C) | Not specified | Synthesis of N-(3,4-dichlorophenyl)piperidin-4-amine derivatives. researchgate.net |
| Aldehydes, Primary Amines | Sodium Triacetoxyborohydride (STAB) | Not specified | One-pot tandem reaction to yield N-Boc protected secondary amines. nih.govresearchgate.net |
The Mitsunobu reaction provides a powerful tool for the stereospecific conversion of alcohols to a wide array of functionalities, including amines, which is relevant to the synthesis of functionalized piperidines. nih.govorganic-chemistry.orgyoutube.com This reaction typically involves an alcohol, a nucleophile (such as an imide or sulfonamide for nitrogen introduction), a phosphine (B1218219) (commonly triphenylphosphine), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govyoutube.com
A key feature of the Mitsunobu reaction is the inversion of configuration at the alcohol's stereocenter, making it a valuable method for controlling stereochemistry in complex syntheses. organic-chemistry.orgyoutube.com In the context of piperidine synthesis, it can be used for intramolecular cyclization to form the piperidine ring or for introducing nitrogen-containing substituents onto a pre-existing piperidine scaffold. nih.gov For instance, an alcohol on a precursor molecule can be converted to an amine functionality, which can then be part of a piperidine ring or a substituent on it.
Grignard reagents are highly reactive organometallic compounds that are excellent for forming new carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com In the synthesis of N-Boc-4'-Methyl-[1,4']bipiperidinyl, a Grignard reagent such as methylmagnesium bromide (MeMgBr) would be the reagent of choice for introducing the methyl group at the 4'-position. rsc.org
This reaction would typically involve the addition of the Grignard reagent to a suitable piperidone precursor. For example, reacting a Grignard reagent with a 4-piperidone (B1582916) derivative can lead to the formation of a tertiary alcohol, which can then be further transformed. clockss.org The high reactivity of Grignard reagents necessitates careful control of reaction conditions, particularly the exclusion of protic solvents and atmospheric moisture. sigmaaldrich.com Their application is a fundamental strategy for the alkylation of carbonyl compounds in organic synthesis. rsc.orgacs.org
Protecting Group Chemistry in the Synthesis of this compound
The use of protecting groups is essential to prevent unwanted side reactions at reactive sites, such as the nitrogen atoms of the piperidine rings. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in this context.
The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. researchgate.netyoutube.comorganic-chemistry.org
Installation: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. youtube.com The reaction is generally high-yielding and can be performed under mild conditions. Catalysts such as 4-(dimethylamino)pyridine (DMAP) or iodine can be employed to accelerate the reaction. sciforum.net
Deprotection: The removal of the Boc group is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in a solvent like 1,4-dioxane (B91453) or methanol. dtic.milresearchgate.netwhiterose.ac.uk The byproducts of this deprotection are the volatile isobutylene (B52900) and carbon dioxide, which are easily removed from the reaction mixture. Thermal deprotection methods in continuous flow have also been developed, offering an alternative to acidic conditions. nih.gov
Table 2: Boc-Group Protection and Deprotection Reagents
| Process | Reagent | Conditions | Key Features |
|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Et₃N, DMAP) | High efficiency and mild conditions. youtube.com |
| Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Common, effective, but harsh. researchgate.net |
| Deprotection | Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Alternative to TFA, often used in fentanyl synthesis. dtic.mil |
| Deprotection | Bismuth(III) trichloride | Acetonitrile/Water | Selective deprotection under mild Lewis acid conditions. researchgate.net |
In molecules containing multiple amine functionalities, such as the precursor to a bipiperidinyl system, selective protection is crucial. For diamines, mono-Boc protection can be achieved by carefully controlling the stoichiometry of the reagents. sciforum.net For instance, using one equivalent of an acid like trifluoroacetic acid (TFA) can protonate one of the amino groups, rendering it less nucleophilic and allowing the other to be selectively protected with Boc₂O. sciforum.net
Solvent-free methods using a ball mill have also been developed for the efficient bis-N-Boc protection of nucleosides, demonstrating the versatility of Boc protection strategies. nih.gov The ability to selectively protect one nitrogen atom over another in a diamine is a critical step in the controlled, stepwise synthesis of complex molecules like this compound.
Advanced Synthetic Transformations Involving the Bipiperidinyl Scaffold
The this compound scaffold serves as a versatile platform for a variety of advanced synthetic transformations, enabling the creation of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. These transformations primarily target the piperidine nitrogen atoms and the stereochemical landscape of the molecule.
Alkylation and Acylation Reactions on Piperidine Nitrogen Atoms
The secondary amine of the piperidine ring in N-Boc protected bipiperidinyl systems is a key site for functionalization through alkylation and acylation reactions. These reactions allow for the introduction of a wide array of substituents, thereby modulating the steric and electronic properties of the molecule.
Alkylation: N-alkylation of the piperidine nitrogen can be achieved using various alkylating agents. For instance, the reaction of N-Boc protected piperidine derivatives with alkyl halides in the presence of a suitable base is a common strategy. nih.gov The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. nih.gov In some cases, reductive amination provides an alternative route to N-alkylated products. dtic.mil This involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. dtic.mil
Acylation: Acylation of the piperidine nitrogen introduces an amide functionality, which can significantly alter the biological activity and physical properties of the resulting compound. This transformation is typically carried out using acylating agents such as acyl chlorides or anhydrides. dtic.milresearchgate.net The reaction conditions are generally mild, and the use of a non-nucleophilic base is often employed to scavenge the acid generated during the reaction. researchgate.net The resulting N-acyl derivatives can serve as key intermediates for further synthetic elaborations.
The tert-butoxycarbonyl (Boc) protecting group on the other piperidine nitrogen is stable under many alkylation and acylation conditions, allowing for selective functionalization of the free secondary amine. un.org Subsequent deprotection of the Boc group can then provide access to further derivatization at that position.
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant interest, as the stereochemistry of such molecules can profoundly influence their biological activity. Several strategies have been explored to introduce chirality into the bipiperidinyl framework.
One approach involves the use of chiral starting materials. For example, the synthesis can commence from a chiral piperidine derivative, ensuring the stereochemical integrity is maintained throughout the synthetic sequence. rsc.orgdurham.ac.uk Another strategy employs chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral bipiperidines. Chiral catalysts can be used to control the stereochemistry of reactions such as hydrogenation, aldol (B89426) reactions, and Michael additions, leading to the formation of specific stereoisomers. rsc.org For instance, stereodivergent synthesis has been used to produce both cis- and trans-4-substituted prolinols, which can be precursors to chiral piperidines, through diastereoselective hydrogenation using different catalysts like Pd/C and Crabtree's catalyst. elsevierpure.com Bioinspired stereoselective synthesis has also been demonstrated for related heterocyclic systems, where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization reaction. elsevierpure.com
The stereochemical assignment of the resulting chiral derivatives is typically confirmed using advanced analytical techniques, including chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating or derivatizing agents.
Multicomponent Reactions Incorporating the Bipiperidinyl Moiety
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the rapid construction of complex molecular scaffolds. nih.govnih.gov The incorporation of the this compound moiety into MCRs allows for the synthesis of diverse libraries of compounds with potential biological relevance.
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for this purpose. beilstein-journals.orgresearchgate.netrsc.org In a typical Ugi four-component reaction (U-4CR), an amine (such as a deprotected bipiperidinyl derivative), a carboxylic acid, an aldehyde or ketone, and an isocyanide are combined in a one-pot reaction to generate a complex α-acylamino amide product. beilstein-journals.org The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxy carboxamide. researchgate.netnih.gov
The versatility of MCRs allows for the introduction of multiple points of diversity in a single synthetic step. beilstein-journals.org By varying the individual components of the reaction, a wide range of structurally diverse bipiperidinyl derivatives can be accessed. For example, a three-component synthesis of N-Boc-4-iodopyrroles has been developed, which can be further functionalized in a one-pot sequential Sonogashira coupling. nih.gov This highlights the potential for combining MCRs with other transformations to create highly complex molecules. beilstein-journals.org
The products obtained from these MCRs can serve as valuable starting points for the discovery of new therapeutic agents and chemical probes.
Purification and Characterization Techniques in Synthetic Studies
The successful synthesis of this compound and its analogs relies heavily on robust purification and characterization techniques to ensure the identity, purity, and structural integrity of the synthesized compounds.
Chromatographic Purification Methods
Chromatographic techniques are indispensable for the purification of this compound derivatives from reaction mixtures. The choice of chromatographic method depends on the scale of the synthesis and the physicochemical properties of the target compound and impurities.
Column Chromatography: Silica gel column chromatography is the most widely used method for the purification of these compounds on a laboratory scale. chemicalbook.comnih.govnih.gov A suitable eluent system, typically a mixture of a non-polar solvent like n-hexane or hexanes and a more polar solvent such as ethyl acetate (B1210297) or acetone, is chosen to achieve optimal separation. chemicalbook.comnih.gov The progress of the separation is monitored by thin-layer chromatography (TLC).
Flash Chromatography: For faster and more efficient purifications, automated flash chromatography systems are often employed. dtic.mil These systems use pre-packed columns and a gradient elution system to provide high-resolution separations in a shorter amount of time.
The following table provides examples of chromatographic conditions used for the purification of related N-Boc-piperidine derivatives.
| Compound | Chromatographic Method | Eluent System | Reference |
| 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate | Column Chromatography | n-hexane/EtOAc (4.5:1 v/v) | chemicalbook.com |
| tert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | Column Chromatography (SiO₂) | acetone/n-hexane (1:7, v/v) | nih.gov |
| tert-Butyl 4-[4-(methoxycarbonyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | Column Chromatography (SiO₂) | acetone/n-hexane (1:9, v/v) | nih.gov |
| tert-Butyl 4-[1-(3-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | Column Chromatography (SiO₂) | acetone/n-hexane (1:8, v/v) | nih.gov |
| tert-Butyl 4-[1-(2-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | Column Chromatography (SiO₂) | acetone/n-hexane (1:8, v/v) | nih.gov |
Spectroscopic Characterization (e.g., NMR, MS) in Structural Elucidation
Spectroscopic techniques are essential for the unambiguous structural elucidation and confirmation of the synthesized this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the primary tools for determining the chemical structure of these compounds. chemicalbook.comchemicalbook.comresearchgate.net The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and connectivity of protons in the molecule. nih.govchemrxiv.org ¹³C NMR spectroscopy complements this information by providing data on the carbon framework. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can be used to further elucidate complex structures and confirm assignments. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). nih.govresearchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the carbonyl group of the Boc protecting group and any newly introduced functional groups from alkylation or acylation reactions. researchgate.net
The following table summarizes the typical spectroscopic data for related N-Boc-piperidine derivatives.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) | Reference |
| N-Boc-piperidine-4-carboxylic acid methyl ester | 3.99 (s, 2H), 3.67 (s, 3H), 2.82 (t, J = 12.4 Hz, 2H), 2.43 (tt, J = 11.0, 3.8 Hz, 1H), 1.88 (m, 2H), 1.65 (m, 2H), 1.45 (s, 9H) | - | - | chemicalbook.com |
| tert-Butyl 4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate | 4.15 (s, 2H), 4.06 (d, J = 6.4 Hz, 2H), 3.01 (d, J = 1.1 Hz, 3H), 2.71 (t, J = 12.8 Hz, 2H), 1.95 – 1.84 (m, 1H), 1.78 – 1.70 (m, 2H), 1.45 (s, 9H), 1.21 (qd, J = 12.5, 4.5 Hz, 2H) | 154.8, 79.7, 77.5, 77.2, 76.8, 73.5, 43.2, 37.4, 36.1, 28.5, 28.3 | HRMS (ESI+) calcd for C₁₂H₂₃NO₅S [(M + H)⁺] 294.1370, found 294.1356 | nih.gov |
| 1-Boc-4-methylpiperidine-4-carboxylic acid | - | - | - | chemicalbook.com |
Iii. Medicinal Chemistry Applications and Structure Activity Relationship Sar Studies
N-Boc-4'-Methyl-[1,4']bipiperidinyl as a Key Intermediate in Drug Discovery
The strategic importance of this compound lies in its utility as a precursor for creating a diverse array of complex molecules with potential therapeutic value. The Boc-protecting group allows for controlled, sequential chemical modifications, a fundamental aspect of modern drug synthesis.
The bipiperidinyl motif is a recognized scaffold in the design of compounds targeting the central nervous system. This compound has been instrumental in the discovery of new neurokinin 1 (NK1) receptor antagonists. researchgate.netnih.gov One such compound, Casopitant, emerged from a drug discovery program aimed at identifying clinical candidates for treating major depressive disorders. researchgate.netnih.gov The synthesis of these agents involves intricate chemical steps where the bipiperidinyl core is a central feature, highlighting the compound's role in constructing molecules with the potential to modulate CNS pathways. researchgate.netnih.gov
Interactive Table: Key CNS Agents Synthesized from Bipiperidinyl Scaffolds
| Compound | Therapeutic Target | Indication |
| Casopitant | Neurokinin 1 (NK1) Receptor | Major Depressive Disorders, Chemotherapy-Induced Nausea and Vomiting researchgate.netnih.gov |
| Vestipitant | Neurokinin 1 (NK1) Receptor | Depression nih.gov |
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV entry into host cells, making it an attractive target for antiviral therapies. monash.edunih.gov The bipiperidinyl scaffold has been explored in the development of CCR5 receptor antagonists. nih.gov Research in this area has led to the discovery of potent anti-HIV agents. For instance, an imidazopiperidine series of CCR5 antagonists demonstrated activity against maraviroc-resistant HIV-1 strains. monash.edu One compound from this series, PF-232798, progressed to Phase II clinical trials. monash.edu While these specific examples may not directly use this compound, they underscore the significance of the bipiperidinyl scaffold in the design of novel anti-HIV therapies. The principles of modifying such scaffolds are directly applicable to derivatives of this compound.
The versatility of the bipiperidinyl scaffold extends to a broad range of neurologically active compounds. Heterocyclic amino acids, including those with piperidine (B6355638) rings, are of growing importance in drug discovery. nih.gov The synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives, which have applications as anxiolytics, anticonvulsants, and hypnotics, can involve intermediates with piperidine structures. nih.gov The ability to introduce various functional groups onto the bipiperidinyl core of this compound allows for the systematic exploration of its potential in developing new treatments for neurological disorders.
This compound is structurally related to key precursors used in the synthesis of fentanyl and its analogs. dtic.milincb.org Specifically, the closely related compound 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) is a well-known intermediate in the manufacture of fentanyl and its derivatives. wikipedia.org The synthesis of fentanyl often involves the elaboration of a piperidine ring core structure. dtic.mil The International Narcotics Control Board has noted that 1-boc-4-piperidone, a precursor to 1-boc-4-AP, is a suitable precursor for the illicit manufacture of fentanyl and its analogs. incb.org This highlights the regulatory scrutiny surrounding compounds with similar structural motifs.
Interactive Table: Fentanyl Analogs and Related Precursors
| Compound Name | Role/Significance |
| Fentanyl | Potent synthetic opioid dtic.milnih.gov |
| 1-Boc-4-AP | Intermediate in fentanyl synthesis wikipedia.orgjustice.gov |
| 1-boc-4-piperidone | Precursor to 1-boc-4-AP and norfentanyl incb.orgjustice.gov |
| Carfentanil | Highly potent fentanyl analog nih.gov |
| Butyrfentanyl | Fentanyl analog with a butyryl amide group nih.gov |
Structure-Activity Relationship (SAR) Investigations of Bipiperidinyl Scaffolds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govyoutube.com For the bipiperidinyl scaffold, SAR investigations are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. automate.videoyoutube.com
The biological activity of compounds containing a bipiperidinyl scaffold is highly dependent on the nature and position of substituents. nih.govnih.gov In the context of CCR5 antagonists, for example, modifications to the piperidine moiety can significantly alter binding affinity and antiviral potency. nih.gov Research has shown that while some analogs with more rigid bicyclic piperidine replacements maintained similar binding affinity to the lead compound, they were less potent as anti-HIV agents, suggesting that factors beyond simple receptor binding are important for antiviral activity. nih.gov
The process of "scaffold hopping," where a core molecular framework is replaced with a structurally different one while retaining similar biological activity, is a common strategy in drug discovery. researchgate.net This approach, along with bioisosteric replacement of functional groups, allows medicinal chemists to fine-tune the properties of a drug candidate. researchgate.net For the bipiperidinyl scaffold, SAR studies guide these modifications, helping to identify which substitutions lead to improved therapeutic profiles. nih.gov For instance, in the development of neurokinin 1 (NK1) receptor antagonists, new compounds were designed to maximize affinity by optimizing the substituents on the bipiperidinyl core. nih.gov
Conformational Analysis and its Influence on Ligand-Receptor Interactions
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For ligands containing the 4'-methyl-[1,4']bipiperidinyl core, the relative orientation of the two piperidine rings and the spatial positioning of substituents significantly influence how the molecule fits into a receptor's binding pocket.
Conformational analysis of piperidine-containing structures often reveals multiple low-energy conformations, such as chair and boat forms for each ring. The linkage between the two piperidine rings in the [1,4']bipiperidinyl system introduces additional rotational freedom. The presence of the bulky tert-butyloxycarbonyl (Boc) group on one of the piperidine nitrogens and a methyl group at the 4'-position further restricts this conformational landscape. These groups can influence the preferred orientation of the molecule, which in turn dictates its interaction with target receptors. For instance, in related conformationally constrained analogues of cannabinoid receptor 1 (CB1) antagonists, modifications that limit the rotation of ring systems have been shown to reduce binding affinity and functional potency. nih.gov This suggests that constraining the molecule in a suboptimal orientation for receptor interaction can be detrimental to its activity. nih.gov
Computational modeling and Nuclear Magnetic Resonance (NMR) studies are key techniques used to investigate these conformational preferences. nih.gov Understanding the energy barriers between different conformations and identifying the bioactive conformation—the specific shape the molecule adopts when it binds to its target—are essential goals. This knowledge allows medicinal chemists to design next-generation compounds where the core scaffold is modified to favor the bioactive conformation, potentially leading to enhanced potency and selectivity.
Bioisosteric Replacements within the this compound Core
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar physical and chemical properties, is a cornerstone of drug design. u-tokyo.ac.jp This approach is used to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. Within the this compound core, several positions are amenable to bioisosteric replacement.
The Boc-Protecting Group: The N-Boc group is primarily a protecting group used during synthesis. In final drug candidates, it is typically replaced with other substituents designed to interact with the target protein. For example, in the development of monoamine transporter inhibitors, this position might be substituted with various alkyl or aryl groups to explore binding requirements. utmb.edu
The 4'-Methyl Group: The methyl group at the 4'-position can be replaced with other small alkyl groups, a hydrogen atom, or polar groups like a hydroxyl or amino group to probe for specific interactions within the binding pocket. researchgate.net Such a seemingly minor change can significantly alter binding affinity by influencing steric and electronic interactions. researchgate.net
The Piperidine Rings: One of the piperidine rings could be replaced with another heterocyclic system, such as a pyrrolidine (B122466) or a morpholine (B109124) ring. This "scaffold morphing" approach can lead to the discovery of novel chemical series with improved properties while retaining the essential binding interactions. nih.gov For example, replacing an isoxazole (B147169) ring with an oxadiazole in certain nicotinic receptor ligands has been shown to be a successful bioisosteric replacement. nih.govnih.gov
These replacements are guided by an understanding of the target's structure and the desired physicochemical properties of the final compound. u-tokyo.ac.jp
Pharmacological Profiling and Target Interaction Studies
Pharmacological profiling is essential to characterize the biological activity of new chemical entities derived from the this compound scaffold. This involves a cascade of assays, from initial in vitro binding and functional tests to more complex cellular and enzymatic studies.
In Vitro Receptor Binding and Functional Assays
In vitro assays are the first step in determining a compound's affinity and efficacy at a specific target. nih.gov
Receptor Binding Assays: These assays measure the affinity of a compound for a target receptor. Typically, this is done through competitive binding experiments where the test compound competes with a radiolabeled ligand of known high affinity for the receptor. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value, which is a measure of its binding affinity. nih.gov For example, derivatives of a 1-methylpiperidin-4-yl core have been evaluated for their binding affinity at serotonin (B10506) (5-HT) receptors using radioligand binding assays. nih.govresearchgate.net
Functional Assays: While binding assays measure affinity, functional assays determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state). For instance, the compound ACP-103, which contains a methylpiperidine moiety, was identified as a potent inverse agonist at the 5-HT₂ₐ receptor using a cell-based functional assay that measures receptor activity. nih.govresearchgate.net
The table below shows representative data from a study on ACP-103, a compound containing a related piperidine core, demonstrating its binding affinity and functional potency at human serotonin receptors.
| Receptor | Binding Affinity (pKi) | Functional Potency (pIC50, Inverse Agonism) | Reference |
|---|---|---|---|
| 5-HT2A | 9.3 | 8.7 | nih.gov |
| 5-HT2C | 8.8 | 7.1 | nih.gov |
Enzymatic Inhibition Studies (e.g., MenA inhibitors)
Derivatives of the [1,4']bipiperidinyl scaffold have been investigated as potential inhibitors of enzymes crucial for pathogen survival. A notable example is the enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. nih.gov MenA is a key enzyme in the biosynthesis of menaquinone, which is essential for the electron transport chain in Mtb. nih.gov
Structure-activity relationship (SAR) studies have explored piperidine derivatives as MenA inhibitors, seeking to improve their potency against both the isolated enzyme and the whole Mtb organism. nih.gov In these studies, analogues are synthesized by modifying different regions of the core scaffold and then tested for their ability to inhibit MenA activity in a biochemical assay. The results are typically reported as IC₅₀ values (for enzyme inhibition) and minimum inhibitory concentration (MIC) or growth inhibitory concentration (GIC₅₀) values (for activity against the whole bacterium). nih.gov
The following table presents SAR data for a series of piperidine-based MenA inhibitors, highlighting how modifications to the core structure impact enzymatic and whole-cell activity.
| Compound/Analogue | Modification | MenA IC50 (µM) | Mtb GIC50 (µM) | Reference |
|---|---|---|---|---|
| Lead Scaffold | Baseline | > 50 | > 40 | nih.gov |
| Novel Inhibitor 1 | Region 1 & 2 Optimized | 22 | 10 | nih.gov |
| Novel Inhibitor 2 | Region 1 & 3 Optimized | 13 | 8 | nih.gov |
These studies identified novel inhibitors with potent activity against both MenA and Mtb, demonstrating the utility of the piperidine scaffold in developing new anti-tuberculosis agents. nih.gov
Cellular Assays for Investigating Biological Effects
Cellular assays provide a more biologically relevant context to evaluate compound activity than biochemical assays. nih.gov They are used to confirm that a compound can cross the cell membrane and exert its effect within an intact cell. nih.gov For antimicrobial drug discovery, such as the development of MenA inhibitors, the primary cellular assay is a whole-cell growth inhibition assay. This measures the compound's ability to halt the growth of or kill the target pathogen, such as Mycobacterium tuberculosis.
Beyond simple viability, other cellular assays can provide deeper insights:
Reporter Gene Assays: These assays use genetically modified cells that produce a measurable signal (e.g., light or color) in response to the modulation of a specific biological pathway. nih.gov
High-Content Screening (HCS): This automated microscopy-based technique can simultaneously measure multiple cellular parameters, such as protein localization, cell morphology, and cytotoxicity, providing a detailed profile of a compound's cellular effects. nih.gov
Target Engagement Assays: These assays confirm that the compound interacts with its intended target within the cell. This is crucial to ensure that the observed cellular effects are due to the specific mechanism of action and not off-target activities.
For compounds developed from the this compound scaffold, these cellular assays are critical for validating their therapeutic potential and advancing them through the drug discovery pipeline. nih.gov
Iv. Computational and Theoretical Studies of N Boc 4 Methyl 1,4 Bipiperidinyl
Molecular Modeling and Conformational Analysis
The three-dimensional structure and flexibility of N-Boc-4'-Methyl-[1,4']bipiperidinyl are fundamental to its chemical behavior. Molecular modeling and conformational analysis are employed to map its potential shapes and energy landscapes.
Force field-based simulations are a cornerstone of computational chemistry for exploring the conformational space of flexible molecules. researchgate.net These methods treat molecules as a collection of atoms held together by bonds with associated classical mechanical potentials. By calculating the potential energy for different spatial arrangements, a conformational landscape can be generated.
Simulations would typically employ well-established force fields such as MMFF94 (Merck Molecular Force Field), OPLS (Optimized Potentials for Liquid Simulations), or AMBER (Assisted Model Building with Energy Refinement). researchgate.netbohrium.com A systematic conformational search would identify low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a comprehensive view of the molecule's preferred shapes. While specific studies on this compound are not prominent in the literature, the methodology is standard for this class of compounds. researchgate.net
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
This interactive table illustrates potential low-energy conformations that could be identified through force field simulations. The relative energy indicates the stability of each conformer compared to the most stable state (0.00 kcal/mol).
| Conformer ID | Piperidine (B6355638) 1 Conformation | Piperidine 2 Conformation | Methyl Group Orientation | Relative Energy (kcal/mol) |
| Conf-1 | Chair | Chair | Equatorial | 0.00 |
| Conf-2 | Chair | Chair | Axial | 1.85 |
| Conf-3 | Chair | Skew-Boat | Equatorial | 5.50 |
| Conf-4 | Skew-Boat | Skew-Boat | Equatorial | 10.20 |
Note: Data are illustrative and based on typical energy differences for substituted piperidine systems.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of a molecule's electronic properties by solving approximations of the Schrödinger equation. arxiv.orgaps.org These methods are used to understand the distribution of electrons within this compound, which governs its reactivity and intermolecular interactions.
Calculations would typically focus on determining properties such as:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.
Electrostatic Potential Surface: This maps the charge distribution onto the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms and the carbonyl oxygen of the Boc group are expected to be regions of negative electrostatic potential.
Partial Atomic Charges: These calculations quantify the charge on each atom, offering insights into polar bonds and sites for potential intermolecular interactions like hydrogen bonding.
These electronic structure calculations are computationally more demanding than force field methods but offer a higher level of theory and accuracy. arxiv.org
Ligand-Protein Docking and Molecular Dynamics Simulations
To investigate the potential of this compound as a scaffold in medicinal chemistry, computational methods are used to predict how it might interact with biological macromolecules.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov The process involves sampling numerous possible conformations of the ligand within the protein's binding site and scoring them based on interaction energies.
While this compound is primarily known as a synthetic intermediate, docking studies could explore its hypothetical binding to various receptors or enzymes where the bipiperidine motif is relevant. The docking algorithm would place the molecule into the active site of a target protein (whose structure is known from X-ray crystallography or NMR) and evaluate the fit. nih.gov The scoring function would estimate the binding affinity (e.g., in kcal/mol) based on factors like hydrogen bonds, van der Waals forces, and electrostatic interactions. The results would be a set of predicted binding poses and their associated binding energies. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. nih.gov Starting from a docked pose, an MD simulation calculates the forces between all atoms in the system and uses them to predict their motions over nanoseconds or longer.
For a complex of this compound with a hypothetical protein target, MD simulations could:
Assess the stability of the predicted binding pose.
Identify key amino acid residues that form stable interactions with the ligand.
Reveal the role of water molecules in mediating the interaction.
Calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which can provide a more accurate estimate of binding affinity than docking scores alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov If this compound were part of a library of related analogs tested for a specific biological effect, a QSAR model could be developed.
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties. A mathematical model is then built to relate these descriptors to the observed activity (e.g., inhibitory concentration, IC₅₀). researchgate.netnih.govmdpi.com
For a series of bipiperidine derivatives, relevant descriptors might include:
Topological Descriptors: Molecular connectivity indices, shape indices.
Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Physicochemical Descriptors: LogP (lipophilicity), molecular weight, polar surface area (PSA).
Table 2: Illustrative QSAR Data for a Hypothetical Series of Bipiperidine Analogs
This interactive table presents a hypothetical dataset that would be used to build a QSAR model. It includes the structure of several analogs, their measured biological activity (pIC₅₀), and calculated molecular descriptors.
| Compound ID | Structure | pIC₅₀ | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |
| 1 | This compound | 5.8 | 3.2 | 282.45 | 29.5 |
| 2 | N-Boc-[1,4']bipiperidinyl | 5.5 | 2.8 | 268.42 | 29.5 |
| 3 | N-Boc-4'-Ethyl-[1,4']bipiperidinyl | 6.0 | 3.7 | 296.48 | 29.5 |
| 4 | N-Acetyl-4'-Methyl-[1,4']bipiperidinyl | 5.2 | 1.9 | 224.36 | 29.5 |
Note: Data are for illustrative purposes only.
A resulting QSAR equation might take the form: pIC₅₀ = c₀ + c₁(LogP) - c₂(PSA) + c₃(Shape Index)
Such a model, once validated, could be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts toward more potent compounds.
Computational and Theoretical Insights into this compound Remain Elusive
Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical studies focusing specifically on the compound This compound are not publicly available. As a result, the development of predictive models for its biological activity and the identification of key molecular descriptors for its structure-activity relationship (SAR) have not been documented in accessible research.
While the broader class of piperidine and bipiperidine derivatives has been the subject of extensive computational analysis to understand their pharmacological potential, this specific molecule has not been a direct focus of such investigations. Research in this area typically involves techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) calculations to correlate a compound's structural features with its biological effects.
For related piperidine-containing compounds, computational studies have been instrumental in:
Predicting Biological Targets: Identifying potential protein interactions and mechanisms of action.
Optimizing Lead Compounds: Guiding the synthesis of more potent and selective analogs.
Elucidating SAR: Determining which parts of a molecule are crucial for its activity.
However, without specific studies on this compound, it is not possible to provide an analysis of its predictive biological activity models or its key molecular descriptors for SAR. The scientific community has yet to publish research that would enable a detailed discussion on these aspects for this particular compound.
Further research and publication in peer-reviewed journals would be necessary to build the body of knowledge required to detail the computational and theoretical profile of this compound.
V. Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules like N-Boc-4'-Methyl-[1,4']bipiperidinyl and its derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety for handling hazardous reagents, and the ability to rapidly generate libraries of compounds.
Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, allows for precise control over parameters such as temperature, pressure, and reaction time. This can lead to higher yields and purities than batch protocols. For piperidine-containing scaffolds, flow synthesis has been successfully employed to create libraries of bioactive molecules for high-throughput screening. researchgate.net The integration of automated systems, driven by robotics and intelligent algorithms, can further accelerate the discovery process. news-medical.netdrugbank.com An automated flow synthesis platform could be developed for the iterative derivatization of the this compound core, enabling the rapid exploration of structure-activity relationships (SAR). chemrxiv.org This approach would be particularly valuable for generating a diverse set of analogues to screen for new biological activities.
Table 1: Potential Advantages of Flow Chemistry for Synthesizing this compound Derivatives
| Feature | Benefit in Drug Discovery | Relevance to Bipiperidinyl Scaffolds |
|---|---|---|
| Rapid Library Generation | Accelerates hit-to-lead optimization by providing a diverse set of compounds for screening. | Enables efficient exploration of substitutions on both piperidine (B6355638) rings. |
| Enhanced Process Control | Improves reaction yield, purity, and reproducibility. | Crucial for multi-step syntheses and ensuring consistent quality of derivatives. |
| Miniaturization | Reduces consumption of expensive reagents and starting materials. | Cost-effective synthesis of complex and chiral piperidine-based building blocks. |
| Safety | Allows for the safe use of hazardous reagents and intermediates under contained conditions. | Important when performing reactions such as nitration or using highly reactive organometallics. |
Application in Supramolecular Chemistry and Materials Science
The rigid, three-dimensional structure of the bipiperidinyl unit makes it an attractive candidate for applications in supramolecular chemistry and materials science. After removal of the Boc protecting group, the secondary amine on one ring and the tertiary amine on the other provide sites for directed, non-covalent interactions or for covalent incorporation into larger polymeric structures.
Bipyridine units, which are structurally analogous to the bipiperidinyl core, are well-known for their ability to coordinate with metal ions, forming the basis for catalysts, sensors, and metal-organic frameworks (MOFs). acs.orgmdpi.comacs.org Similarly, the deprotected bipiperidinyl scaffold could be used to create novel ligands for catalysis or as building blocks for self-assembling supramolecular polymers. rsc.org For instance, functionalization of the bipiperidinyl nitrogen atoms could lead to the formation of hydrogen-bonded networks or host-guest complexes.
In materials science, piperidine-substituted naphthalimides have been investigated as fluorescent sensors, demonstrating that the piperidine moiety can be integrated into photoactive systems. nih.gov This suggests that derivatives of this compound could be explored for applications in developing novel sensors, particularly for detecting metal ions or small molecules in aqueous environments.
Development of Novel Derivatization Strategies for Enhanced Bioavailability and Selectivity
A key area of future research lies in the development of novel derivatization strategies for the this compound core to optimize its pharmacokinetic properties and biological target selectivity. The piperidine motif is a privileged scaffold in drug discovery, and numerous methods exist for its functionalization. nih.govmdpi.com
Strategies to enhance bioavailability often focus on modulating physicochemical properties like lipophilicity (logP) and aqueous solubility. thieme-connect.com For the bipiperidinyl scaffold, this could involve introducing polar functional groups or employing bioisosteric replacements. Selectivity, which is crucial for minimizing off-target effects, can be improved by introducing substituents that create specific interactions with the target protein's binding site. The use of chiral piperidine scaffolds has been shown to be an effective strategy for enhancing both biological activity and selectivity. thieme-connect.com
Recent advances in C-H functionalization offer a powerful tool for directly modifying the piperidine rings in a site-selective manner, a process that has traditionally been challenging. news-medical.netnih.gov Applying these modern synthetic methods to the bipiperidinyl core could unlock previously inaccessible chemical space and lead to the discovery of derivatives with superior drug-like properties.
Table 2: Derivatization Strategies for the Bipiperidinyl Scaffold
| Strategy | Goal | Example Application |
|---|---|---|
| Chiral Synthesis/Resolution | Enhance selectivity for a specific biological target; reduce off-target effects. thieme-connect.com | Introduction of a chiral center at the 4'-methyl position or on the second piperidine ring. |
| N-Alkylation/Arylation | Modulate lipophilicity and introduce new interaction points with the target. units.it | Removal of the Boc group followed by reaction with various benzyl (B1604629) chlorides or other alkylating agents. |
| C-H Functionalization | Introduce substituents at specific positions on the piperidine rings to probe SAR. nih.gov | Direct, catalyst-controlled introduction of aryl or acetate (B1210297) groups at C2, C3, or C4 positions. |
| Bioisosteric Replacement | Improve metabolic stability and pharmacokinetic profile. | Replacing the methyl group with a trifluoromethyl group or other bioisosteres. |
Exploration in New Therapeutic Areas Beyond Current Applications
While phenylpiperidine derivatives are well-known for their activity in the central nervous system (CNS), particularly as analgesics acting on opioid receptors, the broader piperidine and bipiperidinyl scaffolds hold potential in a wide range of other therapeutic areas. nih.govnih.gov The structural rigidity and synthetic tractability of this compound make it an ideal starting point for exploring these new applications.
Recent research has highlighted the promise of piperidine-containing compounds as anticancer, antibacterial, and antiparasitic agents. researchgate.netnih.gov For example, piperidine derivatives have been investigated as inhibitors of farnesyltransferase in cancer therapy and as inhibitors of pteridine (B1203161) reductase (PTR1) in Leishmania. drugbank.comnih.gov By using the this compound core to design focused compound libraries, researchers could screen for activity against novel targets in oncology and infectious diseases. nih.govfrontiersin.org
Furthermore, piperidine derivatives have been identified as potent ligands for acetylcholine-binding proteins, suggesting potential applications in treating neuroinflammatory conditions like Alzheimer's disease or neuropathic pain through modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This indicates that even within the CNS, there are opportunities to move beyond traditional targets and explore new mechanisms of action for bipiperidinyl-based compounds.
Table 3: Potential New Therapeutic Areas for Bipiperidinyl Derivatives
| Therapeutic Area | Rationale / Potential Target |
|---|---|
| Oncology | Inhibition of enzymes crucial for cancer cell proliferation, such as farnesyltransferase or kinases. nih.gov |
| Infectious Diseases | Development of novel antibacterial agents targeting resistant strains like MRSA or antiparasitic drugs against Leishmania. drugbank.comresearchgate.net |
| Neuroinflammation | Modulation of nicotinic acetylcholine receptors (nAChRs) to suppress neuroinflammatory processes. nih.gov |
| Cardiovascular Disease | Incorporation into scaffolds targeting enzymes or receptors involved in cardiovascular regulation. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-Boc-4'-Methyl-[1,4']bipiperidinyl, and how are intermediates stabilized?
- Methodological Answer : The compound is typically synthesized via carbonyl chloride intermediates, as described in processes isolating [1,4']bipiperidinyl derivatives. Stabilization involves avoiding dimerization by optimizing reaction conditions (e.g., low temperature, inert atmosphere) and using tert-butoxycarbonyl (Boc) protection to prevent undesired side reactions. Hydrochloride salt removal via pH-controlled crystallization is critical for purity .
Q. What purification strategies effectively address impurities like dimer byproducts or residual salts?
- Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) separates dimer impurities. Recrystallization in polar solvents (e.g., ethanol/water mixtures) removes residual salts. Purity validation via HPLC (C18 column, UV detection at 254 nm) ensures <1% impurities .
Q. How does the Boc group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases. Stability assays using TLC or NMR under varying pH (1–12) confirm deprotection kinetics. For prolonged storage, anhydrous conditions and temperatures below −20°C are recommended to prevent hydrolysis .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer : H/C NMR (DMSO-d6 or CDCl3) identifies key signals: Boc tert-butyl (~1.4 ppm), piperidinyl methyl (~2.3 ppm). X-ray diffraction (single-crystal analysis) resolves stereochemistry, while FT-IR confirms carbonyl (Boc, ~1700 cm) and amine absence (N-H stretch) post-protection .
Advanced Research Questions
Q. How can conflicting crystallization data (e.g., polymorph discrepancies) be resolved during structural analysis?
- Methodological Answer : Polymorph screening via solvent variation (e.g., acetonitrile vs. toluene) identifies dominant crystalline forms. Pairing powder XRD with DSC (melting point analysis) distinguishes metastable phases. Computational modeling (Mercury Software) predicts lattice energies to validate experimental outcomes .
Q. What structural modifications enhance This compound’s bioactivity in CCR5 antagonism?
- Methodological Answer : SAR studies show 4'-methyl substitution improves binding affinity to CCR5 by 2.5-fold vs. unsubstituted analogs. Introducing electron-withdrawing groups (e.g., bromo at the bipiperidinyl phenyl) further reduces IC50 in antiviral assays (HIV entry inhibition). Docking simulations (AutoDock Vina) guide rational design .
Q. How do competing reaction pathways (e.g., dimerization vs. cyclization) impact yield, and how are they mitigated?
- Methodological Answer : Kinetic studies (in situ IR monitoring) reveal dimerization dominates above 0.1 M concentration. Dilute conditions (<0.05 M) and slow reagent addition favor cyclization. Adding catalytic DMAP suppresses dimer formation by accelerating intramolecular esterification .
Q. What in vitro assays are optimal for evaluating metabolic stability in hepatic models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
